Sitagliptin, chemically known as (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, is a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor. [, , ] It is marketed under the brand name Januvia and is used for the treatment of type 2 diabetes mellitus. [] Sitagliptin works by increasing the levels of incretin hormones, which in turn increase insulin secretion and decrease glucagon secretion, ultimately leading to better glycemic control. []
One of the papers outlines a method for synthesizing a similar compound, 3-oxo-3-[3-trifluoromethyl-5,6-dihydro[1,2,4]-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-phenylpropan-1-amine, which involves a multi-step process starting from 2-chloropyrazine and benzaldehyde. The process involves reactions such as hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection. [] While the specific synthesis method for sitagliptin is not detailed in these papers, it likely involves similar chemical reactions and principles.
Several papers mention the importance of the specific chemical structure of sitagliptin for its activity and properties. [, , , , , , , , ] The presence of the triazolopiperazine ring, the trifluoromethyl group, and the chiral center at the butan-2-amine moiety are crucial for its interaction with the DPP-4 enzyme. [, , ] Studies also focus on different salt forms of sitagliptin, such as the phosphate salt (MK-0431) and the L-tartrate salt, analyzing their stability and suitability for pharmaceutical formulations. [, , ]
Sitagliptin acts as a competitive inhibitor of DPP-4, preventing the enzyme from breaking down incretin hormones like GLP-1 and GIP. [, , ] By inhibiting DPP-4, sitagliptin increases the levels of these hormones, leading to increased insulin secretion by pancreatic beta cells in a glucose-dependent manner and decreased glucagon secretion from pancreatic alpha cells. [] This dual action helps regulate blood glucose levels in individuals with type 2 diabetes.
Studies investigate various physical and chemical properties of sitagliptin and its salts, including solubility, stability, bioavailability, and polymorphism. [, , , , , ] Understanding these properties is crucial for developing suitable formulations, determining shelf life, and optimizing drug delivery. For instance, research has focused on identifying stable polymorphs of sitagliptin salts, such as the stable polymorph of the L-tartrate salt (form Z1), for use in pharmaceutical compositions. []
The primary application of sitagliptin, as highlighted in the papers, is the treatment of type 2 diabetes mellitus. [, , ] By inhibiting DPP-4 and increasing incretin levels, sitagliptin effectively lowers blood glucose levels and improves glycemic control in patients. [] Research also explores the potential of using sitagliptin in combination with other antidiabetic agents for enhanced therapeutic outcomes. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9